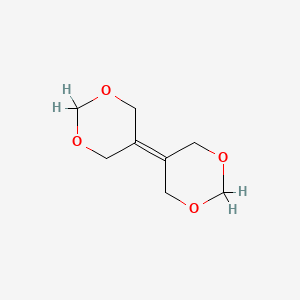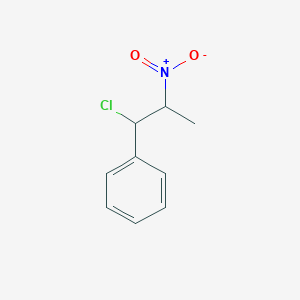
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane is an organic compound characterized by its unique structure, which includes two dioxane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,3-dioxane derivatives with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxan-5-ylidene)-1,3-dioxane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Dimethylamino-2,4-bis[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan: A compound with a similar dioxane structure but with additional functional groups.
2-[2-Anilino-5-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-1-cyclopenten-1-yl]-N-phenylacetamide: Another compound with a dioxane ring, used in different applications.
Uniqueness
5-(1,3-Dioxan-5-ylidene)-1,3-dioxane is unique due to its specific dioxane ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propiedades
| 86251-75-4 | |
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
5-(1,3-dioxan-5-ylidene)-1,3-dioxane |
InChI |
InChI=1S/C8H12O4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H2 |
Clave InChI |
UGBAVGAIKBECAM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2COCOC2)COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
